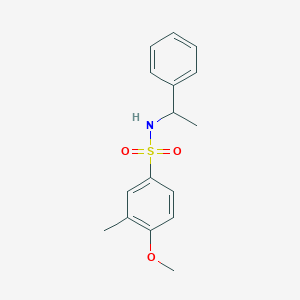
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide, also known as MMPEBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit several interesting biochemical and physiological effects. In
科学研究应用
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective properties and can prevent neuronal cell death induced by oxidative stress. 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptide, which is a key factor in the development of this disease.
作用机制
The mechanism of action of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the formation of amyloid-beta peptide. It has also been shown to increase the activity of antioxidant enzymes, which can protect neuronal cells from oxidative stress.
生化和生理效应
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has been found to exhibit several interesting biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its neuroprotective properties, which make it a valuable tool for studying neurodegenerative diseases such as Alzheimer's disease. However, one limitation of using 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which could make it more readily available for scientific research. Another area of research could focus on exploring the potential applications of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide and its effects on neuronal cells.
合成方法
The synthesis of 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain the pure 4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide compound.
属性
产品名称 |
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
4-methoxy-3-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-11-15(9-10-16(12)20-3)21(18,19)17-13(2)14-7-5-4-6-8-14/h4-11,13,17H,1-3H3 |
InChI 键 |
ZOUWRXJUWJKAEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



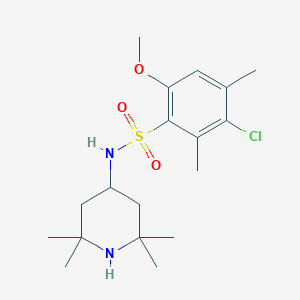
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

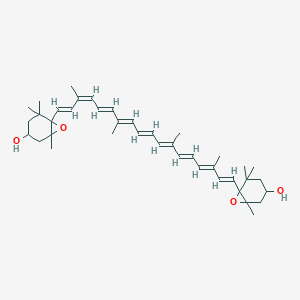



![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
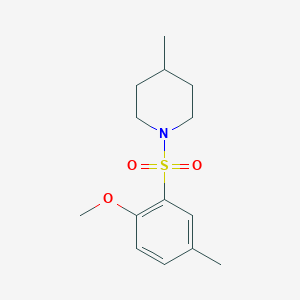
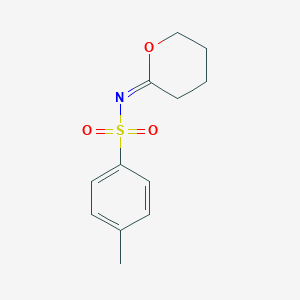
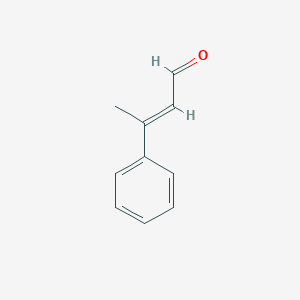
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)